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Pyridoxal 5'-phosphate(2-) -

Pyridoxal 5'-phosphate(2-)

Catalog Number: EVT-1536226
CAS Number:
Molecular Formula: C8H8NO6P-2
Molecular Weight: 245.13 g/mol
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Product Introduction

Description
Pyridoxal 5'-phosphate(2-) is the dianion resulting from the removal of two protons from the phosphate group of pyridoxal 5'-phosphate. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a pyridoxal 5'-phosphate.
Overview

Pyridoxal 5'-phosphate is a biologically active form of vitamin B6, essential for various enzymatic reactions in the body. This compound acts primarily as a coenzyme in numerous biochemical processes, particularly those involving amino acid metabolism. Pyridoxal 5'-phosphate plays a critical role in transamination, decarboxylation, and racemization reactions, which are vital for synthesizing neurotransmitters and other important biomolecules.

Source

Pyridoxal 5'-phosphate is derived from several vitamers of vitamin B6, including pyridoxine, pyridoxamine, and pyridoxal itself. The synthesis of this cofactor occurs through both de novo pathways and salvage pathways in various organisms, including bacteria and archaea . In humans, dietary intake of vitamin B6 is necessary for the body to synthesize pyridoxal 5'-phosphate effectively.

Classification

Pyridoxal 5'-phosphate belongs to the class of organic compounds known as pyridines and is classified under coenzymes due to its role in facilitating enzymatic reactions. It is specifically categorized as a phosphate derivative of pyridoxal.

Synthesis Analysis

Methods

The synthesis of pyridoxal 5'-phosphate can be achieved through several methods:

  1. Oxidation of Pyridoxine: One method involves the oxidation of pyridoxine using colloidal manganese dioxide in the presence of sulfuric acid .
  2. Phosphorylation: Another effective method includes the phosphorylation of pyridoxamine to yield pyridoxamine-5-phosphate, which can then be oxidized to produce pyridoxal 5'-phosphate .
  3. Ionic Liquid Method: A novel synthesis process involves adding phenetidine to a pyridoxal solution to form a Schiff base. This intermediate is then dissolved in an ionic liquid before being treated with polyphosphoric acid to yield pyridoxal 5'-phosphate after hydrolysis purification .

Technical Details

The ionic liquid method provides advantages such as high yield and simplicity in operation. The reaction conditions typically involve stirring at controlled temperatures (35-45 °C) to optimize the dissolution and reaction rates .

Molecular Structure Analysis

Structure

Pyridoxal 5'-phosphate has a complex structure characterized by a pyridine ring with various functional groups, including an aldehyde group and a phosphate group attached at the 5' position. Its molecular formula is C8H10N2O5PC_8H_{10}N_2O_5P.

Data

  • Molecular Weight: Approximately 305.24 g/mol
  • Chemical Structure: The structure can be depicted as follows:
C8H10N2O5P Pyridine ring with aldehyde and phosphate groups \begin{array}{c}\text{C}_8\text{H}_{10}\text{N}_2\text{O}_5\text{P}\\\text{ Pyridine ring with aldehyde and phosphate groups }\end{array}
Chemical Reactions Analysis

Reactions

Pyridoxal 5'-phosphate participates in various biochemical reactions:

  1. Transamination: It acts as a coenzyme in transamination reactions where amino groups are transferred between amino acids and α-keto acids.
  2. Decarboxylation: Involved in decarboxylation reactions, facilitating the removal of carboxyl groups from amino acids.
  3. Racemization: Pyridoxal 5'-phosphate catalyzes racemization, converting L-amino acids to their D-forms.

Technical Details

These reactions are crucial for amino acid metabolism and neurotransmitter synthesis, underscoring the importance of pyridoxal 5'-phosphate in physiological processes.

Mechanism of Action

Process

The mechanism by which pyridoxal 5'-phosphate exerts its effects involves the formation of a Schiff base with amino acids. This intermediate facilitates the transfer or modification of functional groups during enzymatic reactions.

Data

The binding affinity and specificity of pyridoxal 5'-phosphate for various enzymes depend on its structural configuration and the presence of specific functional groups that interact with substrate molecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pyridoxal 5'-phosphate typically appears as a yellow crystalline solid.
  • Solubility: It is soluble in water and slightly soluble in alcohol.

Chemical Properties

  • Stability: The compound is relatively stable under standard conditions but can degrade upon exposure to light or extreme pH levels.
  • pH Sensitivity: The activity of pyridoxal 5'-phosphate can be influenced by pH, with optimal activity generally observed around neutral pH levels.
Applications

Scientific Uses

Pyridoxal 5'-phosphate has several important applications in scientific research and medicine:

  1. Biochemical Research: It is extensively used in studies related to enzyme kinetics and metabolic pathways involving amino acids.
  2. Clinical Applications: Pyridoxal 5'-phosphate supplementation is used therapeutically for conditions related to vitamin B6 deficiency.
  3. Drug Development: Researchers explore analogs of pyridoxal 5'-phosphate for potential therapeutic agents targeting metabolic disorders .
Introduction to Pyridoxal 5'-Phosphate (PLP)

Biochemical Identity and Structural Characteristics of PLP

PLP (C8H10NO6P, CID 644168) is a substituted pyridine derivative featuring three defining structural components:

  • A protonated pyridine ring acting as an electron sink
  • A reactive 4'-aldehyde group forming Schiff bases with substrates
  • Phosphate group at the 5'-position enabling protein binding [1] [7]

The biologically active form exists as a dianion (PLP2-) at physiological pH, with the phosphate group doubly deprotonated (pKa ~1.7 and ~6.0) and the pyridinium nitrogen protonated (pKa ~8.3) [1]. This ionization state is critical for catalytic function. When bound to enzymes, PLP forms an internal aldimine linkage via its aldehyde group with a conserved lysine ε-amino group. During catalysis, substrate displacement generates an external aldimine, where the conjugated π-system stabilizes carbanionic intermediates through resonance delocalization [4] [8].

Table 1: Key Structural Elements of PLP and Their Functional Roles

Structural FeatureChemical PropertyFunctional Role in Catalysis
Pyridinium nitrogen (N1)Basic (pKa ~8.3)Electron sink; stabilizes carbanions
4'-Aldehyde groupElectrophilic carbonForms Schiff base with substrate amines
3'-Hydroxyl groupAcidic (pKa ~3.5)Intramolecular H-bonding; tautomerization
5'-Phosphate groupDianionic at pH 7.4Anchors PLP to enzyme active site
C2 methyl groupNon-reactivePrevents unwanted side reactions

The three-dimensional configuration of PLP-dependent enzymes positions the cofactor to maximize orbital overlap with substrate bonds, facilitating reactions including transamination, decarboxylation, racemization, and side-chain elimination [7] [8]. Crystal structures of PLP-bound enzymes (e.g., aspartate aminotransferase) reveal conserved phosphate-binding motifs ("P-loop") and aromatic residues that sandwich the pyridine ring, optimizing stereoelectronic control during catalysis [7].

Historical Context and Discovery of Vitamin B6 Derivatives

The recognition of PLP originated from investigations into "rat acrodynia"—a dermatitis observed in rodents fed vitamin-deficient diets. In 1934, Paul György identified a curative factor distinct from thiamine and riboflavin, designating it "vitamin B6" [2] [5]. Key milestones followed:

  • 1938: Samuel Lepkovsky crystallized vitamin B6 from rice bran
  • 1939: Harris, Folkers, Kuhn, and colleagues independently determined its pyridine structure (3-hydroxy-4,5-dihydroxymethyl-2-methylpyridine)
  • 1942: Esmond Snell developed microbiological assays revealing multiple vitamers (pyridoxal, pyridoxamine, pyridoxine)
  • 1944: Snell demonstrated enzymatic interconversion to PLP via kinase/oxidase activities [2] [5]

The pivotal discovery arrived in 1954 when Gunsalus and colleagues purified a "codecarboxylase" from Streptococcus faecalis, identifying it as PLP—the active coenzyme form. This resolved why pyridoxine-deficient bacteria retained enzymatic activity when supplied with pyridoxal, establishing PLP as the ultimate catalytic species [5].

Table 2: Historical Timeline of PLP Discovery

YearResearcher(s)Breakthrough
1934Paul GyörgyIdentified vitamin B6 as cure for rat acrodynia
1938Samuel LepkovskyFirst crystallization of pyridoxine
1939Harris/Folkers; KuhnElucidated pyridine structure
1942Esmond SnellDiscovered pyridoxal/pyridoxamine via growth assays
1944Esmond SnellDescribed kinase/oxidase salvage pathways
1954Gunsalus et al.Identified PLP as enzymatic cofactor

PLP as the Active Metabolite of Vitamin B6: Physicochemical Properties

Vitamin B6 comprises six interconvertible vitamers: pyridoxine (PN), pyridoxamine (PM), pyridoxal (PL), and their 5'-phosphorylated derivatives. PLP constitutes the biologically active form due to its electrophilic aldehyde group. Key physicochemical properties include:

  • Solubility: Highly water-soluble (>500 mg/mL) due to phosphate and hydroxyl groups; insoluble in nonpolar solvents [1] [9]
  • Spectral properties: Exhibits pH-dependent UV absorption:
  • λmax = 295 nm (cationic form, pH <2)
  • λmax = 388 nm (neutral pH, hemiacetal formation)
  • λmax = 310 nm (alkaline pH, phenolate ion) [5] [9]
  • Chemical reactivity:
  • Schiff base formation with amines (k = 102-103 M-1s-1)
  • Transamination reactions via quinonoid intermediates
  • Phosphate hydrolysis by phosphatases
  • Photodegradation under UV light [4] [8]

PLP biosynthesis occurs through two distinct pathways:1. Salvage Pathway (universal): Converts dietary vitamers to PLP via:- Phosphorylation by pyridoxal kinase (PLK) → PLP from PL; PNP from PN; PMP from PM- Oxidation of PNP/PMP by FMN-dependent PNPOx [4] [6]2. De Novo Pathways (bacteria, fungi, plants):- DXP-dependent: Condenses deoxyxylulose-5-phosphate (DXP) and 4-phosphohydroxy-L-threonine via PdxJ synthase (e.g., E. coli)- DXP-independent: Direct PLP synthesis from ribose-5-phosphate, glyceraldehyde-3-phosphate, and glutamine by PdxS/PdxT complex [7] [8] [10]

Table 3: Physicochemical Comparison of B6 Vitamers

VitamerMolecular FormulaWater SolubilityPrimary UV λmax (pH 7)Reactive Group
Pyridoxine (PN)C8H11NO3High254 nm (hydrochloride)Hydroxymethyl (C4)
Pyridoxal (PL)C8H9NO3High388 nmAldehyde (C4)
Pyridoxamine (PM)C8H12N2O2High254 nmAminomethyl (C4)
PLPC8H10NO6PHigh388 nmAldehyde + Phosphate

In humans, dietary PLP undergoes dephosphorylation before intestinal absorption. Post-absorption, hepatic conversion to PLP occurs via PLK/PNPOx, with PLP binding albumin for systemic distribution [4] [6]. Cellular uptake requires extracellular phosphatase activity, followed by intracellular rephosphorylation [8].

Evolutionary Conservation of PLP-Dependent Pathways

PLP-dependent enzymes represent an ancient metabolic innovation, with genomic analyses revealing conservation across all three domains of life. However, biosynthetic strategies diverge significantly:

  • De Novo Synthesis:
  • Bacteria: ~90% possess either DXP-dependent (Gammaproteobacteria) or DXP-independent (Firmicutes, Actinobacteria) pathways [10]
  • Archaea: Predominantly DXP-independent (PdxS/PdxT homologs)
  • Eukaryotes: Plants/fungi use DXP-independent pathway; animals lack de novo synthesis [3] [8]

  • Salvage Pathway:

  • Universal distribution
  • Core enzymes: Pyridoxal kinase (PLK) and pyridox(am)ine 5'-phosphate oxidase (PNPOx)
  • Critical for animals that must convert dietary B6 vitamers to PLP [4] [8]

Evolutionary analyses indicate horizontal gene transfer shaped PLP biosynthesis distribution. For example:

  • γ-Proteobacteria acquired pdxB for DXP-dependent synthesis
  • Plants inherited DXP-independent genes from endosymbiotic cyanobacteria
  • PdxJ (DXP-dependent) and PdxS/PdxT (DXP-independent) share no sequence homology, indicating convergent evolution [3] [10]

Table 4: Evolutionary Distribution of PLP Metabolic Pathways

Organism GroupDe Novo SynthesisSalvage PathwayTransporters IdentifiedNotable Adaptations
Gram-negative bacteriaDXP-dependent (e.g., E. coli)YesPdxU, P5PAPdxR transcriptional regulator
Gram-positive bacteriaDXP-independent (e.g., B. subtilis)YesHmpTRiboswitch regulation
PlantsDXP-independentYesUnknownChloroplast localization of PDX1/PDX2
FungiDXP-independentYesTpn1pVacuolar storage of vitamers
AnimalsAbsentYesUnknownAlbumin-bound PLP in circulation

Notably, obligate intracellular parasites (e.g., Mycoplasma) have undergone reductive evolution, losing both pathways and relying exclusively on PLP transporters [10]. PLP-dependent enzyme families expanded independently across lineages:

  • Bacteria: Enriched for amino acid biosynthesis enzymes (e.g., serine hydroxymethyltransferase)
  • Animals: Enriched for neurotransmitter pathways (GAD, AADC)
  • Plants: Specialized in secondary metabolite synthesis (e.g., aldehyde dehydrogenases) [3] [8]

This evolutionary plasticity underscores PLP’s fundamental biochemical role while highlighting adaptive diversification in cofactor acquisition strategies. The universal dependence on PLP, coupled with pathway divergence, positions PLP metabolism as both a drug target (in pathogens) and a critical nutritional requirement (in animals) [3] [10].

Properties

Product Name

Pyridoxal 5'-phosphate(2-)

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate

Molecular Formula

C8H8NO6P-2

Molecular Weight

245.13 g/mol

InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/p-2

InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-L

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-]

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-]

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